molecular formula C19H14N4O3S B2457313 3-(2,5-dioxopyrrolidin-1-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)benzamide CAS No. 361479-60-9

3-(2,5-dioxopyrrolidin-1-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)benzamide

Cat. No.: B2457313
CAS No.: 361479-60-9
M. Wt: 378.41
InChI Key: LJCVHHWLWWUBSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2,5-dioxopyrrolidin-1-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)benzamide is a complex organic compound that has garnered significant interest in the fields of chemistry and pharmacology. This compound is characterized by its unique structure, which includes a pyrrolidinone ring, a thiazole ring, and a benzamide moiety. Its intricate molecular architecture allows it to participate in a variety of chemical reactions and makes it a valuable subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-dioxopyrrolidin-1-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)benzamide typically involves multi-step organic synthesis techniques. The process begins with the preparation of the core structures, such as the pyrrolidinone and thiazole rings, followed by their subsequent coupling to form the final compound. Common reagents used in these reactions include thionyl chloride, pyridine, and various amines. The reaction conditions often require controlled temperatures and inert atmospheres to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for further applications.

Chemical Reactions Analysis

Types of Reactions

3-(2,5-dioxopyrrolidin-1-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)benzamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, often involving halogenated reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; typically performed in acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually conducted in anhydrous solvents.

    Substitution: Halogenated reagents, such as bromine or chlorine; reactions often require catalysts like palladium or copper.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines

Scientific Research Applications

3-(2,5-dioxopyrrolidin-1-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)benzamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its therapeutic potential in treating diseases, particularly those involving inflammation and cancer.

    Industry: Utilized in the development of new materials and as a catalyst in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 3-(2,5-dioxopyrrolidin-1-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, such as inhibition of enzyme activity or alteration of gene expression.

Comparison with Similar Compounds

Similar Compounds

    3-(2,5-dioxopyrrolidin-1-yl)-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide: Similar structure but with a different position of the pyridine ring.

    3-(2,5-dioxopyrrolidin-1-yl)-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide: Another isomer with the pyridine ring in a different position.

    3-(2,5-dioxopyrrolidin-1-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)benzoic acid: Similar structure but with a carboxylic acid group instead of a benzamide.

Uniqueness

The uniqueness of 3-(2,5-dioxopyrrolidin-1-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)benzamide lies in its specific arrangement of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and potential therapeutic applications.

Properties

IUPAC Name

3-(2,5-dioxopyrrolidin-1-yl)-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N4O3S/c24-16-6-7-17(25)23(16)14-5-1-3-12(9-14)18(26)22-19-21-15(11-27-19)13-4-2-8-20-10-13/h1-5,8-11H,6-7H2,(H,21,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJCVHHWLWWUBSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)C2=CC=CC(=C2)C(=O)NC3=NC(=CS3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.